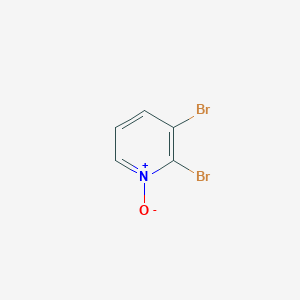
2,3-Dibromopyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromopyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H3Br2NO It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 3rd positions, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromopyridine 1-oxide typically involves the bromination of pyridine N-oxide. One common method includes the reaction of pyridine N-oxide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2nd and 3rd positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions: 2,3-Dibromopyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The N-oxide group can be reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium amide, and thiols. These reactions are typically carried out in polar solvents like liquid ammonia or dimethylformamide.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the N-oxide group.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for further oxidation.
Major Products Formed:
Substitution Reactions: Products include 2,3-diaminopyridine and 2,3-dithiopyridine.
Reduction Reactions: The major product is 2,3-dibromopyridine.
Oxidation Reactions: Products can include various pyridine derivatives with additional functional groups.
科学研究应用
2,3-Dibromopyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dibromopyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of nucleophilic parts towards electrophiles. This property is exploited in various catalytic reactions and synthetic processes.
相似化合物的比较
2,3-Dibromopyridine: Lacks the N-oxide group, making it less reactive in certain catalytic processes.
2,3-Dichloropyridine 1-oxide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
2,3-Diiodopyridine 1-oxide: Contains iodine atoms, which can significantly alter its chemical properties and reactivity.
Uniqueness: 2,3-Dibromopyridine 1-oxide is unique due to the presence of both bromine atoms and the N-oxide group. This combination imparts distinct reactivity patterns, making it valuable in various synthetic and catalytic applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
属性
分子式 |
C5H3Br2NO |
|---|---|
分子量 |
252.89 g/mol |
IUPAC 名称 |
2,3-dibromo-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3Br2NO/c6-4-2-1-3-8(9)5(4)7/h1-3H |
InChI 键 |
XAVYEANEJDDGDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C([N+](=C1)[O-])Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



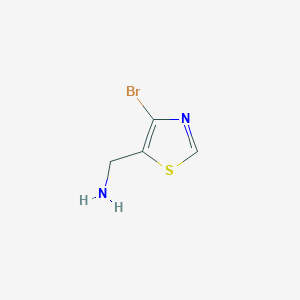

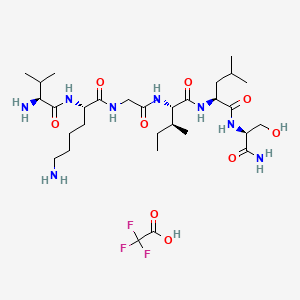
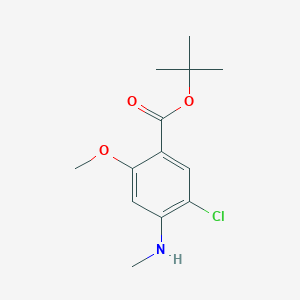
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
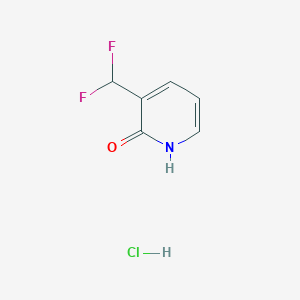
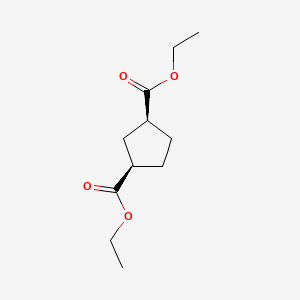


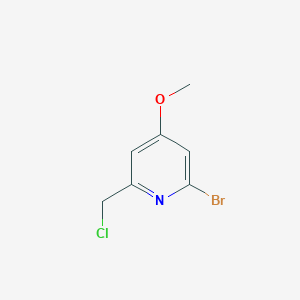
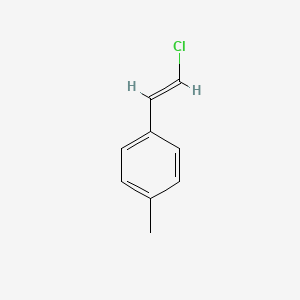

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)
